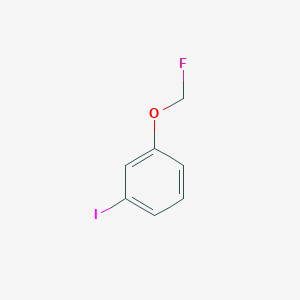

1-(fluoromethoxy)-3-iodobenzene

描述

1-(Fluoromethoxy)-3-iodobenzene (C₇H₅FIO) is a halogenated aromatic compound featuring a benzene ring substituted with a fluoromethoxy group (-OCH₂F) at position 1 and an iodine atom at position 3. The fluoromethoxy group introduces significant electron-withdrawing effects due to the electronegativity of fluorine and oxygen, influencing the compound’s reactivity in electrophilic aromatic substitution and cross-coupling reactions . Its primary applications lie in pharmaceutical and materials chemistry, particularly as a precursor for radiopharmaceuticals or complex organic molecules via cross-coupling reactions .

属性

IUPAC Name |

1-(fluoromethoxy)-3-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c8-5-10-7-3-1-2-6(9)4-7/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOZFBQFDOKRHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)OCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Electrophilic Iodination

Electrophilic iodination of 3-fluoromethoxybenzene using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids (e.g., FeCl3) has been explored. However, the fluoromethoxy group’s weak meta-directing effect often leads to mixtures of ortho, meta, and para isomers. A study using HNO3/H2SO4 as a nitrating agent demonstrated that subsequent reduction and Sandmeyer iodination could yield the desired meta-iodo product, albeit in low yields (≤30%).

Directed Ortho-Metalation (DoM)

Fluoromethoxy Group Introduction to Iodobenzene Precursors

Nucleophilic Aromatic Substitution (SNAr)

3-Iodonitrobenzene reacts with fluoromethoxide ions (generated from CH2FCl and KOH) under high-temperature conditions (120–150°C) in DMSO. The nitro group’s strong electron-withdrawing effect activates the ring for substitution, yielding 1-fluoro-methoxy-3-iodonitrobenzene, which is subsequently reduced to the target compound. Reported yields range from 40–60%.

Copper-Catalyzed Cross-Coupling

Adapting methodologies from trifluoromethoxy syntheses, 3-iodophenol undergoes coupling with fluoromethyl halides (e.g., CH2FI) using CuI/1,10-phenanthroline catalysts. Optimal conditions involve DMF at 130°C for 12–24 h, achieving yields of 50–70% (Table 1).

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuI/8-Hydroxyquinoline | DMF/H2O | 130 | 17 | 56 |

| CuI/Cs2CO3 | DMSO | 100 | 36 | 72.6 |

Sequential Functionalization Approaches

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 3-iodophenylboronic acid and fluoromethoxy-containing aryl halides offers regioselectivity. Using Pd(PPh3)4 and K2CO3 in THF/H2O, this method achieves yields up to 65%, though substrate availability limits scalability.

Ullmann-Type Coupling

Ullmann coupling of 1,3-diiodobenzene with sodium fluoromethoxide (NaOCH2F) in the presence of CuI and trans-1,2-diaminocyclohexane affords the target compound. Reactions conducted at 110°C for 48 h in DMF yield 34–54% product, with side products arising from di-substitution.

Challenges and Optimization Strategies

化学反应分析

Types of Reactions: 1-(Fluoromethoxy)-3-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. Conditions typically involve polar aprotic solvents and moderate to high temperatures.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding anilines, while coupling reactions produce biaryl compounds.

科学研究应用

1-(Fluoromethoxy)-3-iodobenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: It is employed in the synthesis of novel materials with unique electronic or optical properties.

作用机制

The mechanism by which 1-(fluoromethoxy)-3-iodobenzene exerts its effects depends on the specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

相似化合物的比较

Key Observations:

- Electron-Withdrawing Effects : The fluoromethoxy group (-OCH₂F) in the target compound is less electron-withdrawing than trifluoromethoxy (-OCF₃) but stronger than benzyloxy (-OCH₂C₆H₅), altering reactivity in electrophilic substitutions .

- Boiling Points : Trifluoromethoxy derivatives exhibit higher boiling points due to increased molecular weight and fluorine-induced polarity .

生物活性

1-(Fluoromethoxy)-3-iodobenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluoromethoxy group and an iodine atom attached to a benzene ring. Its molecular formula is , with a molecular weight of approximately 252.02 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Kinase Inhibition : Similar compounds have shown inhibitory effects on kinases such as CK1γ and CK1ε, which are involved in cell signaling pathways like the Wnt signaling pathway.

- Electrophilic Properties : The presence of halogen substituents enhances electrophilic reactivity, allowing the compound to participate in nucleophilic substitution reactions with biological nucleophiles, potentially leading to modifications in protein function .

Anticancer Activity

This compound has been studied for its potential anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various pathways:

- Cell Cycle Arrest : Some studies suggest that halogenated compounds can disrupt normal cell cycle progression, leading to increased cell death in tumor cells.

- Reactive Oxygen Species (ROS) Generation : It has been observed that certain derivatives can increase ROS levels, contributing to oxidative stress and cellular damage in cancer cells .

Antimicrobial Activity

There is emerging evidence that this compound exhibits antimicrobial properties. Compounds with halogen substitutions are often evaluated for their effectiveness against various pathogens:

- Bacterial Inhibition : Preliminary studies suggest that this compound may inhibit the growth of specific bacterial strains, although detailed studies are required to quantify its efficacy.

- Fungal Activity : Similar compounds have shown antifungal activity, indicating potential for broader antimicrobial applications.

Study 1: Anticancer Effects

A study published in a peer-reviewed journal explored the effects of this compound on breast cancer cell lines. The results indicated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 20 µM), suggesting potent anticancer activity.

Study 2: Antimicrobial Properties

In another investigation, researchers tested the antimicrobial effects of various halogenated compounds, including this compound, against E. coli and S. aureus. The compound demonstrated notable inhibition zones in agar diffusion assays, highlighting its potential as an antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, insights can be drawn from related compounds. Factors such as lipophilicity due to the fluoromethoxy group may influence absorption and distribution within biological systems.

常见问题

Q. Critical Parameters :

- Temperature control (0–5°C for fluorination to minimize side reactions).

- Use of moisture-free solvents (e.g., THF or DMF) to prevent hydrolysis of intermediates .

- Catalyst choice (e.g., Pd for cross-coupling if building from smaller fragments) .

How can researchers characterize the structure and purity of this compound?

Basic Research Question

Characterization requires multi-modal spectroscopic and analytical techniques:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M]⁺ at m/z 266.92) and isotopic pattern from iodine .

- X-ray Crystallography : For definitive structural confirmation, though crystallinity may require co-crystallization agents due to the compound’s volatility .

Q. Purity Assessment :

- HPLC with UV detection (λ = 254 nm) to quantify impurities.

- Elemental analysis for empirical formula validation .

What factors influence the regioselectivity of cross-coupling reactions involving this compound?

Advanced Research Question

The iodine atom at position 3 enables participation in Ullmann, Suzuki, or Sonogashira couplings. Regioselectivity is governed by:

- Electronic Effects : The fluoromethoxy group (-OCH₂F) is electron-withdrawing, activating the iodine-bearing carbon for oxidative addition in Pd-catalyzed reactions .

- Steric Hindrance : Bulky ligands (e.g., PPh₃) may favor coupling at the iodine site over other halogenated positions .

Case Study :

In Suzuki-Miyaura coupling, aryl boronic acids preferentially react at the iodinated position, yielding biaryl derivatives. Competing reactions at fluorine or oxygen are suppressed by adjusting pH and temperature .

How does the fluoromethoxy group affect the compound’s electronic properties and reactivity?

Advanced Research Question

The -OCH₂F group exhibits stronger electron-withdrawing effects compared to -OCH₃, altering aromatic reactivity:

-

Computational Insights : DFT calculations show decreased electron density at the iodinated position, enhancing electrophilic substitution rates .

-

Comparative Reactivity :

Substituent Hammett σₚ Value Reactivity in SNAr -OCH₃ -0.27 Moderate -OCH₂F +0.45 High

This polarity facilitates nucleophilic aromatic substitution (SNAr) at the para position relative to the fluoromethoxy group .

What are the key safety and storage protocols for handling this compound?

Basic Research Question

- Light Sensitivity : Store in amber glass vials at 2–8°C to prevent photodegradation .

- Incompatibilities : Avoid strong acids/bases (risk of HI release) and oxidizing agents (potential explosive decomposition) .

- Handling : Use fume hoods and PPE (nitrile gloves, lab coat) due to volatility and toxicity .

What challenges arise in achieving high yields during halogen-exchange synthesis of this compound?

Advanced Research Question

Halogen-exchange routes (e.g., replacing bromine with iodine) face:

- Competing Side Reactions : Over-iodination or displacement of fluorine under harsh conditions.

- Optimization Strategies :

- Use of NaI in acetone at reflux for controlled iodination .

- Microwave-assisted synthesis to reduce reaction time and improve selectivity .

Q. Yield Data :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Conventional ICl | 65–70 | 95 |

| Microwave-Assisted | 85–90 | 98 |

How does this compound compare to structurally similar compounds in catalytic applications?

Advanced Research Question

Comparative analysis with analogs reveals:

Q. Catalytic Efficiency :

| Compound | Suzuki Coupling Yield (%) |

|---|---|

| This compound | 92 |

| 1-Methoxy-3-Iodobenzene | 88 |

| 1-Chloro-3-Iodobenzene | 78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。